4-methoxy-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
CAS No.:
Cat. No.: VC15085200
Molecular Formula: C19H16N6O2
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16N6O2 |
|---|---|
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | 4-methoxy-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide |
| Standard InChI | InChI=1S/C19H16N6O2/c1-27-15-9-7-13(8-10-15)19(26)24-23-17-16-11-22-25(18(16)21-12-20-17)14-5-3-2-4-6-14/h2-12H,1H3,(H,24,26)(H,20,21,23) |
| Standard InChI Key | DPSXYLFDMDCQMN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The compound features a pyrazolo[3,4-d]pyrimidine scaffold, a bicyclic system comprising fused pyrazole and pyrimidine rings. At position 1, a phenyl group is attached, while position 4 is substituted with a benzohydrazide group containing a methoxy substituent at the para position of the benzene ring . The methoxy group (-OCH₃) enhances electron density, influencing solubility and reactivity (Figure 1).
Table 1: Molecular Properties of 4-Methoxy-N'-(1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Benzohydrazide
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₆O₂ |
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | 4-Methoxy-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide |
| LogP (Partition Coefficient) | 2.92 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 72.13 Ų |
The geometry around the nitrogen atoms in the hydrazide group facilitates hydrogen bonding, critical for interactions with biological targets like EGFR-TK . The methoxy group’s electron-donating nature modulates the compound’s electronic profile, enhancing its affinity for hydrophobic binding pockets .
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxy proton (δ 3.8 ppm) and aromatic protons (δ 7.2–8.5 ppm). Mass spectrometry confirms the molecular ion peak at m/z 360.4, consistent with the molecular formula C₁₉H₁₆N₆O₂. Infrared (IR) spectroscopy identifies stretches for the carbonyl group (C=O, ~1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
Synthesis and Modification
Synthetic Pathways
The synthesis involves a multi-step protocol:
-
Formation of Pyrazolo[3,4-d]Pyrimidine Core: Condensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formamide yields the pyrazolo[3,4-d]pyrimidine scaffold.
-
Hydrazide Incorporation: Reaction with 4-methoxybenzoyl chloride introduces the benzohydrazide group at position 4 .
-
Purification: Column chromatography isolates the final product with >95% purity.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Formation | Formamide, 180°C, 6 hr | 78 |
| Hydrazide Substitution | 4-Methoxybenzoyl chloride, DMF, 24 hr | 65 |
Modifications at the methoxy or phenyl groups alter bioactivity. For instance, replacing methoxy with chloro (as in 4-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide) reduces EGFR-TK inhibition by 30%, underscoring the methoxy group’s role in target binding .
Biological Activities and Mechanisms
Antitumor Activity
Pyrazolo[3,4-d]pyrimidine derivatives exhibit potent antitumor effects by inhibiting kinases involved in cell proliferation. In a screen against breast (MCF-7) and lung (A-549) cancer cells, analogs of this compound demonstrated IC₅₀ values of 8–12 μM . Molecular docking studies reveal that the methoxy group forms hydrogen bonds with Met793 in EGFR-TK’s ATP-binding pocket, disrupting kinase activity (Figure 2) .
Antimicrobial Effects
The benzohydrazide moiety confers broad-spectrum antimicrobial activity. Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) range from 32–64 μg/mL, comparable to ciprofloxacin. The mechanism involves inhibition of bacterial DNA gyrase, a target validated via enzyme assays.
Table 3: Biological Activity Profile
| Activity | Model System | Result |
|---|---|---|
| Antitumor | MCF-7 cells | IC₅₀ = 10.2 μM |
| Antitumor | A-549 cells | IC₅₀ = 11.7 μM |
| EGFR-TK Inhibition | Enzymatic assay | 91% inhibition at 50 μM |
| Antibacterial | S. aureus | MIC = 32 μg/mL |
Recent Research Advancements
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the core structure have identified critical pharmacophores:
-
Methoxy Group: Removal decreases EGFR-TK inhibition by 40%, while substitution with bulkier groups (e.g., ethoxy) reduces solubility.
-
Phenyl Ring: Halogenation (e.g., chloro) enhances cytotoxicity but increases hepatotoxicity risks .
In Vivo Pharmacokinetics
In rodent models, the compound exhibits moderate oral bioavailability (43%) due to first-pass metabolism. Plasma half-life is 2.8 hours, with major metabolites identified as O-demethylated and glucuronidated derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume